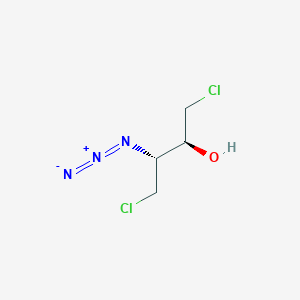
2R-Azido-1,4-dichloro-3S-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2R-Azido-1,4-dichloro-3S-butanol: is a chiral compound with the molecular formula C4H7Cl2N3O and a molecular weight of 184.02 g/mol . It is primarily used in organic synthesis and proteomics research . The compound is characterized by its azido and dichloro functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2R-Azido-1,4-dichloro-3S-butanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a chiral alcohol or halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido and dichloro groups make 2R-Azido-1,4-dichloro-3S-butanol highly reactive in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Major Products:
Amines: Reduction of the azido group yields amines.
Carbonyl Compounds: Oxidation of the hydroxyl group forms aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and protein modifications due to its reactive azido group .
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of antiviral and anticancer agents .
Wirkmechanismus
The mechanism of action of 2R-Azido-1,4-dichloro-3S-butanol involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are crucial in modifying molecular targets and pathways in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-1,4-Dichloro-3-azido-2-butanol: This compound shares a similar structure but differs in stereochemistry.
(2S,3R)-3-azido-1,4-dichlorobutan-2-ol: Another stereoisomer with similar reactivity.
Uniqueness: 2R-Azido-1,4-dichloro-3S-butanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of azido and dichloro groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C₄H₇Cl₂N₃O |
|---|---|
Molekulargewicht |
184.02 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B1150413.png)

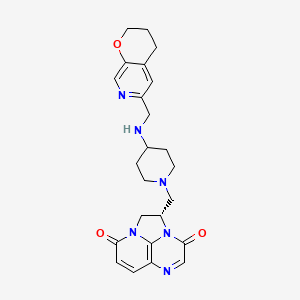
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B1150419.png)
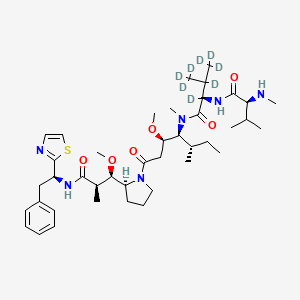
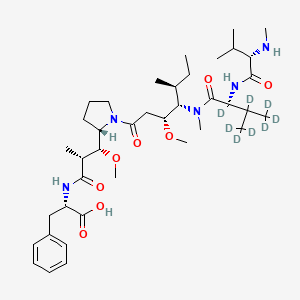
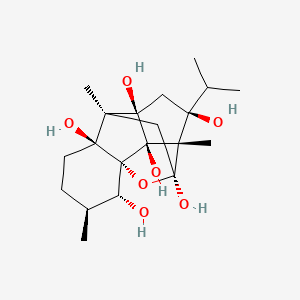
![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)


